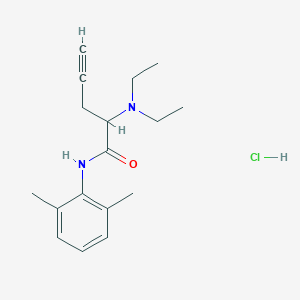
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. EIPPE belongs to the family of sulfonylphenyl ethers and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether acts as a modulator of ion channels and receptors in the brain, specifically targeting the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has been shown to bind to the TRPV1 channel and inhibit its activity, leading to a decrease in pain and inflammation. Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether also binds to the NMDA receptor and modulates its activity, leading to a decrease in excitotoxicity and neuronal damage.
Biochemical and physiological effects:
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has been shown to have a variety of biochemical and physiological effects. In animal studies, Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has been shown to decrease pain and inflammation, improve memory and cognitive function, and reduce neuronal damage. Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has also been shown to have potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether in lab experiments is its specificity for certain ion channels and receptors, which allows for targeted modulation of their activity. However, one limitation of using Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research on Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether. One area of research could focus on the development of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether derivatives with improved specificity and reduced toxicity. Another area of research could focus on the potential use of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential anticancer properties of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether and its derivatives.
Méthodes De Synthèse
The synthesis of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 2-isopropyl-4-nitrophenol with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl iodide to yield Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether. This method has been optimized to produce high yields of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether with high purity.
Applications De Recherche Scientifique
Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels and receptors in the brain. Ethyl 2-isopropyl-4-(1-piperidinylsulfonyl)phenyl ether has also been studied for its potential anticancer properties and as a potential treatment for inflammatory diseases.
Propriétés
Formule moléculaire |
C16H25NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-16-9-8-14(12-15(16)13(2)3)21(18,19)17-10-6-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3 |
Clé InChI |
YDXVODJEPMYRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)





![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
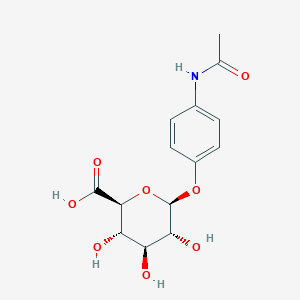
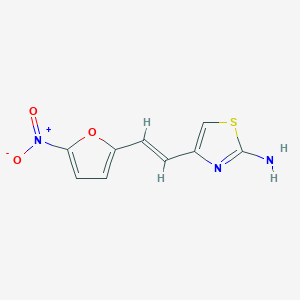
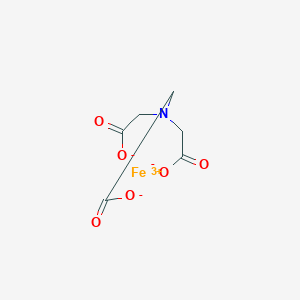
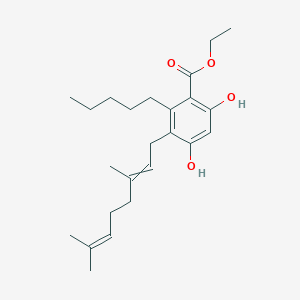
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
